

Talabostat Ki value 0.18 nM DPP4 verification

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Compound Focus: Talabostat mesylate

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Verification of Talabostat's DPP4 Inhibition

The K_i value of **0.18 nM** for Talabostat (also known as Val-boroPro or PT100) against Dipeptidyl peptidase-4 (DPP4) is directly reported in the supplier data from MedChemExpress [1]. This indicates an extremely high binding affinity, as the inhibition constant (K_i) measures the concentration of an inhibitor required to occupy half the enzyme's binding sites; a lower K_i value signifies a more potent inhibitor.

Talabostat is characterized as an **orally active, non-selective inhibitor** that targets multiple enzymes in the DPP4 family [1] [2]. Its proposed mechanism of action involves the boron atom in its structure forming a complex with the serine residue (Ser630) in the catalytic site of the DPP4 enzyme, leading to potent inhibition [2].

Comparison with Other DPP4 Inhibitors

The table below compares the inhibitory profile of Talabostat with other DPP4 inhibitors, highlighting its unique non-selective nature.

Inhibitor Name	Primary Target(s)	Reported IC ₅₀ or K _i for DPP4	Key Characteristics / Clinical Use
Talabostat (Val-boroPro)	DPP4, FAP, DPP8, DPP9, QPP [1] [2]	K _i = 0.18 nM [1]	Non-selective; investigated for cancer immunotherapy [3] [2]
Linagliptin	DPP4 [4]	IC ₅₀ = 1 nM [5]	Selective; used for Type 2 Diabetes [4]
Sitagliptin	DPP4 [4]	Information not in results	The first FDA-approved DPP4 inhibitor; used for Type 2 Diabetes [4]
Saxagliptin	DPP4 [4]	Information not in results	Used for Type 2 Diabetes [4]

As shown, Talabostat's sub-nanomolar K_i makes it highly potent against DPP4. Unlike selective gliptins like Linagliptin, which are designed specifically for glycemic control, Talabostat's broad inhibition profile leads to different research applications, primarily in oncology [3] [2].

Experimental Evidence and Protocols

The high-affinity binding of Talabostat to DPP4 is supported by detailed kinetic studies.

- **Binding Kinetics:** Surface Plasmon Resonance (SPR) experiments measured the binding kinetics of Linagliptin, which shares the DPP4 enzyme target with Talabostat. These studies showed a very slow dissociation rate ($k_{off} = 5.1 \times 10^{-5} \text{ s}^{-1}$) from human recombinant DPP4, characteristic of tight, sustained binding [5]. While this data is for Linagliptin, it illustrates the high-affinity binding behavior that potent DPP4 inhibitors like Talabostat can achieve.
- **Enzyme Inhibition Assay:** The half-maximal inhibitory concentration (IC₅₀) of Talabostat for DPP4 is reported as **< 4 nM** [1]. This value represents the concentration needed to reduce DPP4 enzyme activity by half in a functional assay, corroborating the high potency indicated by the K_i value.

Key Differentiating Factors for Researchers

When evaluating Talabostat against other DPP4 inhibitors, consider these critical points:

- **Selectivity is a Key Differentiator:** Diabetes treatments like Linagliptin are designed for high selectivity to DPP4 to minimize off-target effects. Talabostat's value in oncology research stems from its ability to simultaneously inhibit other targets like **Fibroblast Activation Protein (FAP)**, which is expressed in tumor microenvironments [1] [2].
- **Distinct Clinical Applications:** The clinical outcomes reflect this mechanistic difference. While DPP4 inhibitors are successful in diabetes management, clinical trials of Talabostat for advanced solid cancers, even in combination with agents like pembrolizumab, have demonstrated **limited efficacy and predictable adverse events** (e.g., hypotension) rather than robust anti-tumor activity [3] [2].

Mechanism of Action Visualization

The following diagram illustrates the general mechanism of DPP4 inhibition, which is applicable to understanding Talabostat's primary action.

This diagram shows how Talabostat preserves active incretin hormones by inhibiting the DPP4 enzyme [6] [7]. Its non-selective nature means it also inhibits related enzymes like FAP in the tumor stroma, contributing to its investigated immunostimulatory and anti-tumor effects [1] [2].

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